1-Boc-4-ニトロインドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

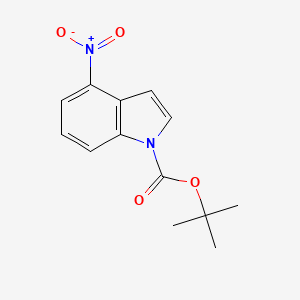

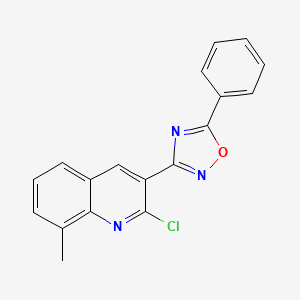

1-Boc-4-nitroindole is a chemical compound that is part of the oxindole family, which are heterocyclic compounds containing an indole ring system substituted at the 3-position. Oxindoles and their derivatives, such as 1-Boc-4-nitroindole, are of significant interest due to their presence in a wide array of natural and biologically active molecules .

Synthesis Analysis

The synthesis of nitroindole derivatives can be achieved through various methods. One approach involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base, leading to the formation of 4- and 6-substituted nitroindoles . Another method described the preparation of N-Boc 4-nitropiperidine, which, while not directly 1-Boc-4-nitroindole, showcases the utility of Boc-protected amines in synthetic chemistry . Additionally, the synthesis of ethyl nitroindole-2-carboxylates and their transformation into 1,3,4-oxadiazolyl nitroindoles has been reported, indicating the versatility of nitroindole derivatives in chemical synthesis .

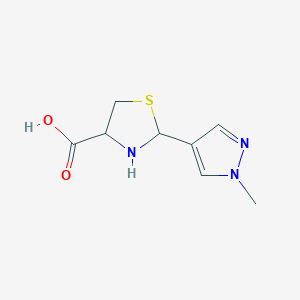

Molecular Structure Analysis

The molecular structure of 1-Boc-4-nitroindole is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a nitro group on the indole ring. The Boc group is commonly used in organic synthesis to protect amines due to its stability and ease of removal under acidic conditions . The nitro group is an electron-withdrawing substituent that can influence the reactivity of the indole ring and is often involved in further chemical transformations .

Chemical Reactions Analysis

Nitroindoles can participate in various chemical reactions. For instance, they can undergo catalytic asymmetric 1,4-additions to nitroalkenes to produce chiral building blocks with high diastereo- and enantioselectivity . Nitroindoles are also substrates in the nitro-Mannich reaction, which can construct chiral quaternary aminocarbon centers at the C3 position of oxindoles . These reactions highlight the importance of nitroindoles in the asymmetric synthesis of biologically relevant compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-nitroindole are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the nitrogen atom, which can be beneficial in various synthetic applications . The nitro group contributes to the acidity of the hydrogen atoms adjacent to it and can participate in electrophilic substitution reactions . While the specific physical properties of 1-Boc-4-nitroindole are not detailed in the provided papers, similar compounds exhibit properties that make them suitable for use in organic synthesis and potential applications in medicinal chemistry .

科学的研究の応用

ヘテロ環骨格の合成

1-Boc-4-ニトロインドールのようなインドール誘導体は、環状付加反応による多様なヘテロ環骨格の合成において重要な役割を果たします。 これらの反応は原子効率が高く、グリーンな反応とみなされており、高密度官能基化化合物を効率的に得るための手段を提供します .

創薬

この化合物は、創薬プロジェクトに必要なジアミノインドールの合成における前駆体として役立ちます。 4-ニトロインドールから多段階合成により、様々なジアミノインドールが合成され、1-Boc-4-ニトロインドールの医薬品化学における役割を示しています .

Safety and Hazards

作用機序

Target of Action

Indole derivatives, such as 1-boc-4-nitroindole, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole-based compounds are known to interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

Indole derivatives are known to play a role in various biochemical pathways, affecting cell biology and contributing to the treatment of various disorders . More research is needed to identify the specific pathways affected by 1-Boc-4-nitroindole.

Result of Action

Indole derivatives are known to have various biologically vital properties, contributing to their role in the treatment of various disorders

特性

IUPAC Name |

tert-butyl 4-nitroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMLUDGMHPZXGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649567 |

Source

|

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913836-24-5 |

Source

|

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)